Mycelianamide
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Overview
Description
Mycelianamide is a naturally occurring compound first isolated from the fungus Penicillium griseo-fulvum. It is known for its antibiotic properties and has a molecular formula of C₂₂H₂₈N₂O₅.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of mycelianamide has been achieved using p-geranyloxybenzaldehyde and ethyl nitroacetate as starting materials . The synthesis involves several steps, including the formation of key intermediates and the final cyclization to form the this compound structure. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Penicillium griseo-fulvum. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Mycelianamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mycelianamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: this compound’s antibiotic properties make it a valuable tool in microbiological research for studying bacterial resistance and developing new antibiotics.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various infections and diseases.
Mechanism of Action
The mechanism of action of mycelianamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
- Gliotoxin
- Aspergillic acid
- Echinulin
Mycelianamide stands out due to its unique combination of functional groups and its specific mode of action, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
22775-52-6 |
---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3E,6S)-3-[[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]phenyl]methylidene]-1,4-dihydroxy-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H28N2O5/c1-15(2)6-5-7-16(3)12-13-29-19-10-8-18(9-11-19)14-20-22(26)23(27)17(4)21(25)24(20)28/h6,8-12,14,17,27-28H,5,7,13H2,1-4H3/b16-12+,20-14+/t17-/m0/s1 |
InChI Key |
JIGPABZIAJWQNM-MSODBRDKSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(/C(=C/C2=CC=C(C=C2)OC/C=C(\C)/CCC=C(C)C)/C(=O)N1O)O |
Canonical SMILES |
CC1C(=O)N(C(=CC2=CC=C(C=C2)OCC=C(C)CCC=C(C)C)C(=O)N1O)O |
Origin of Product |
United States |
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